![molecular formula C9H4F3N3 B11890552 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trifluoromethylating agents in the presence of a base and a suitable solvent. For example, a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described, which uses an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,5-a]pyridine core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique electronic and optical properties
作用機序
The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid
- Imidazo[1,2-a]pyridine derivatives
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .
特性
分子式 |
C9H4F3N3 |
|---|---|
分子量 |
211.14 g/mol |
IUPAC名 |
3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)8-14-6(5-13)7-3-1-2-4-15(7)8/h1-4H |
InChIキー |
QKMGRTXWPSELFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11890482.png)
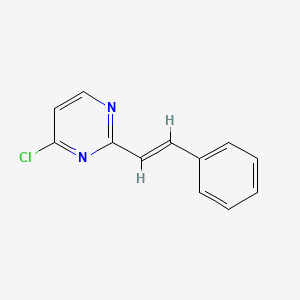
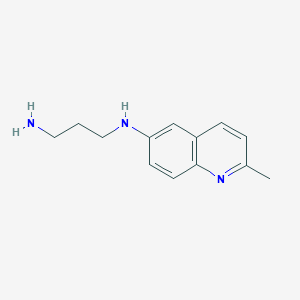
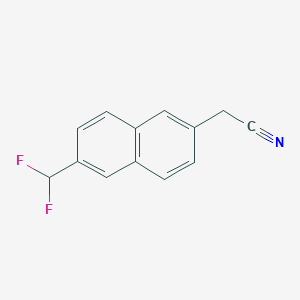
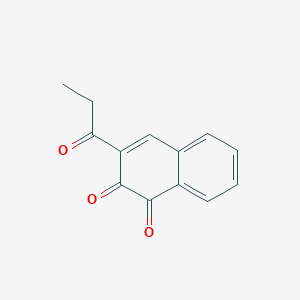
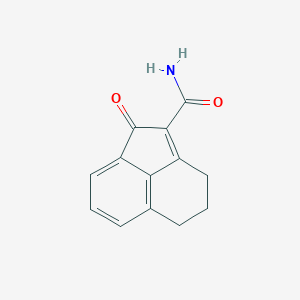
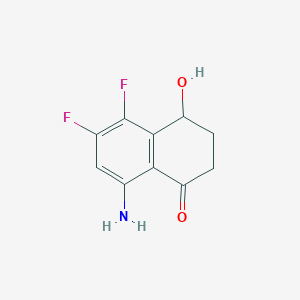


![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
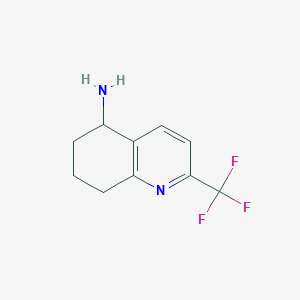
![4,8-Diethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11890533.png)

